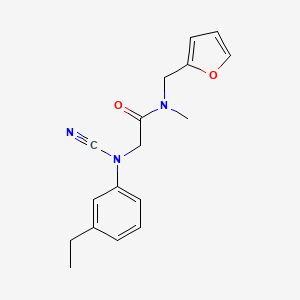
2-(N-Cyano-3-ethylanilino)-N-(furan-2-ylmethyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(N-Cyano-3-ethylanilino)-N-(furan-2-ylmethyl)-N-methylacetamide, also known as CEFMA, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. CEFMA is a member of the anilinoquinazoline family of compounds, which are known for their ability to inhibit the activity of tyrosine kinases. In
Scientific Research Applications
Reaction Mechanisms and Derivative SynthesisResearch into similar compounds has focused on their synthesis and the reaction mechanisms involved. For instance, the study of multi-component condensation involving related compounds highlights a method for synthesizing 7-alkylseleno-5-amino-8-cyano-3-ethoxycarbonyl-4-(2-furyl)-2-methyl-1,4-dihydro-1,6-naphthyridines, which are previously undescribed compounds (Dyachenko et al., 1990). This research points to the potential for discovering novel compounds through the manipulation of functional groups similar to those found in "2-(N-Cyano-3-ethylanilino)-N-(furan-2-ylmethyl)-N-methylacetamide."
Antimicrobial Activity
The antimicrobial activity of compounds containing parts of the structure similar to the target compound has been a subject of investigation. A study synthesized 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and evaluated their antimicrobial properties, showing potential applications in developing new antimicrobial agents (Arora et al., 2013). Such studies suggest that exploring the biological activities of "2-(N-Cyano-3-ethylanilino)-N-(furan-2-ylmethyl)-N-methylacetamide" could yield new insights into its potential as an antimicrobial compound.
properties
IUPAC Name |
2-(N-cyano-3-ethylanilino)-N-(furan-2-ylmethyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-3-14-6-4-7-15(10-14)20(13-18)12-17(21)19(2)11-16-8-5-9-22-16/h4-10H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQXQDFZAJWUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC(=O)N(C)CC2=CC=CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Cyano-3-ethylanilino)-N-(furan-2-ylmethyl)-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

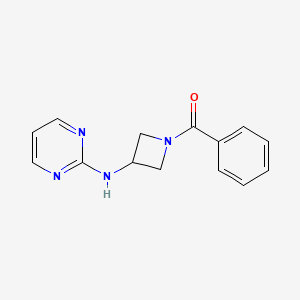
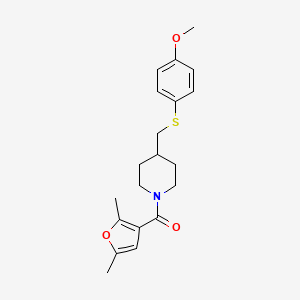

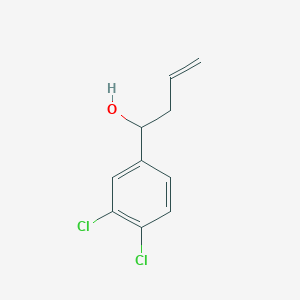

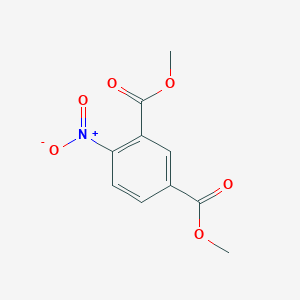
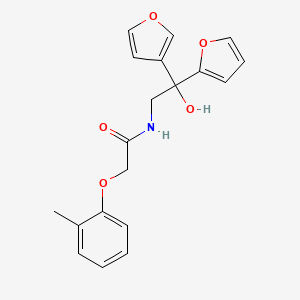
![1-[(piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2994411.png)
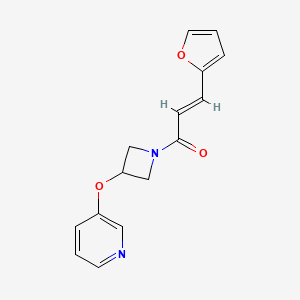
![N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2994415.png)

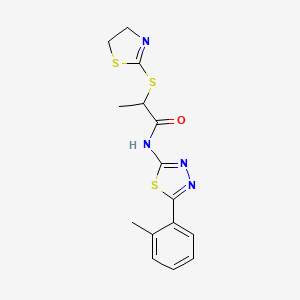
amino]thiophene-2-carboxylic acid](/img/structure/B2994420.png)
